Cas no 2418680-01-8 (lithium(1+) 2-phenyloxetane-2-carboxylate)

lithium(1+) 2-phenyloxetane-2-carboxylate 化学的及び物理的性質
名前と識別子
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- 2-Oxetanecarboxylic acid, 2-phenyl-, lithium salt (1:1)
- lithium(1+) 2-phenyloxetane-2-carboxylate
- 2418680-01-8
- Lithium 2-phenyloxetane-2-carboxylate
- Lithium;2-phenyloxetane-2-carboxylate
- EN300-26673869
- starbld0038264
-
- MDL: MFCD32679439
- インチ: 1S/C10H10O3.Li/c11-9(12)10(6-7-13-10)8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,11,12);/q;+1/p-1
- InChIKey: VDNSROTWQUTAGF-UHFFFAOYSA-M
- ほほえんだ: O1CCC1(C(=O)[O-])C1C=CC=CC=1.[Li+]
計算された属性
- せいみつぶんしりょう: 184.07117258g/mol
- どういたいしつりょう: 184.07117258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 213
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.4Ų
lithium(1+) 2-phenyloxetane-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26673869-5.0g |
lithium(1+) 2-phenyloxetane-2-carboxylate |
2418680-01-8 | 95.0% | 5.0g |
$3147.0 | 2025-03-20 | |
Enamine | EN300-26673869-10.0g |
lithium(1+) 2-phenyloxetane-2-carboxylate |
2418680-01-8 | 95.0% | 10.0g |
$4667.0 | 2025-03-20 | |
Enamine | EN300-26673869-1g |
lithium(1+) 2-phenyloxetane-2-carboxylate |
2418680-01-8 | 95% | 1g |
$1829.0 | 2023-09-12 | |
1PlusChem | 1P028ZP2-1g |
lithium(1+)2-phenyloxetane-2-carboxylate |
2418680-01-8 | 95% | 1g |
$2323.00 | 2024-05-21 | |
Aaron | AR028ZXE-10g |
lithium(1+)2-phenyloxetane-2-carboxylate |
2418680-01-8 | 95% | 10g |
$10841.00 | 2023-12-15 | |
1PlusChem | 1P028ZP2-10g |
lithium(1+)2-phenyloxetane-2-carboxylate |
2418680-01-8 | 95% | 10g |
$9785.00 | 2024-05-21 | |
1PlusChem | 1P028ZP2-500mg |
lithium(1+)2-phenyloxetane-2-carboxylate |
2418680-01-8 | 95% | 500mg |
$1827.00 | 2024-05-21 | |
Enamine | EN300-26673869-0.25g |
lithium(1+) 2-phenyloxetane-2-carboxylate |
2418680-01-8 | 95.0% | 0.25g |
$538.0 | 2025-03-20 | |
Enamine | EN300-26673869-2.5g |
lithium(1+) 2-phenyloxetane-2-carboxylate |
2418680-01-8 | 95.0% | 2.5g |
$2127.0 | 2025-03-20 | |
Enamine | EN300-26673869-0.1g |
lithium(1+) 2-phenyloxetane-2-carboxylate |
2418680-01-8 | 95.0% | 0.1g |
$376.0 | 2025-03-20 |
lithium(1+) 2-phenyloxetane-2-carboxylate 関連文献
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
lithium(1+) 2-phenyloxetane-2-carboxylateに関する追加情報
Lithium(1+) 2-Phenyl-Oxetane-2-Carboxylate: A Comprehensive Overview
Lithium(1+) 2-Phenyl-Oxetane-2-Carboxylate, with the CAS number 2418680-01-8, is a compound of significant interest in the field of organic chemistry and materials science. This compound is a lithium salt of 2-phenyloxetane-2-carboxylic acid, which has been studied for its unique structural properties and potential applications in various industries. The molecule consists of a lithium ion (Li⁺) paired with a 2-phenyloxetane-2-carboxylate anion, making it a versatile compound with promising characteristics.
The structure of Lithium(1+) 2-Phenyl-Oxetane-2-Carboxylate is characterized by the presence of an oxetane ring, a four-membered cyclic ether, which is substituted with a phenyl group at the 2-position and a carboxylate group at the same position. This arrangement imparts unique electronic and steric properties to the molecule, making it suitable for various chemical reactions and applications. The oxetane ring is known for its high ring strain, which can be harnessed in synthetic chemistry to design reactive intermediates or stabilize certain transition states.
Recent studies have highlighted the potential of Lithium(1+) 2-Phenyl-Oxetane-2-Carboxylate as a precursor for the synthesis of advanced materials, including polymers and pharmaceutical agents. The phenyl group attached to the oxetane ring introduces aromaticity, which can enhance the stability and reactivity of the compound in certain chemical environments. Additionally, the carboxylate group provides opportunities for functionalization, enabling the incorporation of this compound into larger molecular frameworks or as part of bioactive molecules.
One area where Lithium(1+) 2-Phenyl-Oxetane-2-Carboxylate has shown promise is in drug delivery systems. The compound's ability to form stable complexes with metal ions or other biomolecules makes it a potential candidate for designing targeted drug delivery vehicles. Researchers have explored its use in creating biocompatible polymers that can encapsulate drugs and release them in a controlled manner, thereby improving therapeutic efficacy and reducing side effects.
In terms of synthesis, Lithium(1+) 2-Phenyl-Oxetane-2-Carboxylate can be prepared through various routes, including nucleophilic substitution reactions or organocatalytic processes. The choice of synthetic method depends on the desired purity, yield, and scalability of the process. Recent advancements in catalytic asymmetric synthesis have opened new avenues for producing enantiomerically pure derivatives of this compound, which are valuable for pharmacological studies.
The physical properties of Lithium(1+) 2-Phenyl-Oxetane-2-Carboxylate, such as its melting point, solubility, and thermal stability, are critical factors that influence its applicability in different fields. Studies have shown that this compound exhibits good solubility in polar solvents, which facilitates its use in solution-based reactions or formulations. Its thermal stability up to moderate temperatures makes it suitable for processes that require heating without decomposition.
Another emerging application of Lithium(1+) 2-Phenyl-Oxetane-2-Carboxylate is in the field of polymer science. The compound's ability to undergo polymerization under specific conditions has led to the development of novel polymeric materials with tailored mechanical and electronic properties. These materials have potential uses in electronics, optics, and biomedical devices.
In conclusion, Lithium(1+) 2-Phenyl-Oxetane-2-Carboxylate (CAS No: 2418680-01-8) is a multifaceted compound with diverse applications across various scientific domains. Its unique structure and functional groups make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in advancing modern chemistry and materials science.
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